S-Methylisothiourea hemisulfate

Description

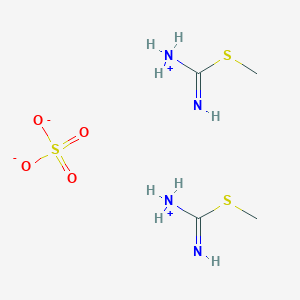

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

methyl carbamimidothioate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H6N2S.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZXQZOBAUXLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N.CSC(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2986-19-8 (Parent) | |

| Record name | Bis(S-methylisothiouronium) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-44-7 | |

| Record name | Bis(S-methylisothiouronium) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-methylisothiouronium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(S-METHYLISOTHIOURONIUM) SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H834R05C26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations Involving S Methylisothiourea Hemisulfate

Historical Development of Synthetic Pathways for S-Methylisothiourea Hemisulfate

The synthesis of this compound has evolved through several key historical methodologies, each contributing to the foundational understanding of its preparation. These early methods established the core chemical transformations that are still relevant in modern synthetic approaches.

Methylation of Thiourea (B124793) Using Methylating Agents (e.g., methyl sulfate (B86663), dimethyl sulfate)

One of the most established methods for preparing this compound involves the direct methylation of thiourea. orgsyn.orgchemicalbook.com This reaction typically employs potent methylating agents such as dimethyl sulfate or methyl sulfate. The process, as described by Arndt, involves mixing finely divided thiourea with water and then adding methyl sulfate. orgsyn.org The reaction often proceeds spontaneously but may require gentle heating to initiate. orgsyn.org The initial vigorous reaction is followed by a period of reflux to ensure the completion of the methylation process. orgsyn.org This method is effective, with reported yields ranging from 79% to 84%. orgsyn.org

The reaction can be summarized as follows: 2 (NH₂)₂CS + (CH₃)₂SO₄ → [C₂H₅N₂S]₂·H₂SO₄

This pathway highlights a direct and efficient route to the desired product, forming the basis for many subsequent optimizations.

Reaction of Methyl Isothiocyanate with Thiourea

Another historical approach to synthesizing related thiourea derivatives involves the reaction of methyl isothiocyanate. While not a direct synthesis of the hemisulfate salt, the reaction of methyl isothiocyanate with ammonia (B1221849) or amines is a fundamental method for preparing various methylthiourea compounds. orgsyn.orgwikipedia.org For instance, methylthiourea can be prepared by reacting methyl isothiocyanate with an aqueous or ethanolic solution of ammonia. orgsyn.org This general method can be extended to produce di- and trialkyl thioureas by substituting amines for ammonia. orgsyn.org

Although this method doesn't directly yield this compound, it represents an important related synthetic pathway in the broader context of thiourea chemistry and the formation of the core S-methylisothiourea structure.

Formation of Hemisulfate Salt from Thiourea and Sulfuric Acid

The formation of the hemisulfate salt is an integral part of the synthesis when using sulfate-based methylating agents like dimethyl sulfate. The reaction between thiourea and dimethyl sulfate inherently produces the S-Methylisothiourea as its hemisulfate salt. orgsyn.org The procedure outlined by Arndt demonstrates that after the methylation of thiourea is complete, the product crystallizes from the reaction mixture as the hemisulfate salt. orgsyn.org

Alternatively, other salts of S-methylisothiourea, such as the hydroiodide or hydrobromide, can be prepared using the corresponding methyl halides. google.com These can then potentially be converted to the sulfate salt through salt metathesis reactions. For example, S-methylisothiourea hydrobromide can be prepared by reacting thiourea with methyl bromide in methanol. google.com

Contemporary Synthetic Strategies and Optimization

Modern synthetic approaches to this compound focus on improving yield, purity, and process safety, often by refining the established historical methods.

Controlled Reaction Conditions for Enhanced Yields

Optimizing reaction conditions is crucial for maximizing the yield and quality of this compound. Key parameters that are carefully controlled include temperature, reaction time, and the stoichiometry of the reactants.

In the methylation of thiourea with methyl sulfate, for example, controlling the initial exothermic reaction is critical. orgsyn.org Excessive cooling can halt the reaction, while insufficient cooling can lead to a violent reaction. orgsyn.org The procedure involves an initial spontaneous reaction phase followed by a reflux period to drive the reaction to completion. orgsyn.org

A more recent development involves the use of methyl sodium sulfate, a byproduct from other industrial processes, as the methylating agent. google.com This method is promoted as being more environmentally friendly by utilizing a waste stream and avoiding the use of highly toxic dimethyl sulfate. google.com The reaction is carried out in water under neutral conditions, simplifying the process and improving safety. google.com

Another innovative approach utilizes cyanamide (B42294) and methyl mercaptan as starting materials to synthesize S-methylisothiourea acetate (B1210297), which is then converted to the desired salt, such as the sulfate, by reaction with a strong acid. google.com This method reports high conversion rates and is suitable for industrial-scale production. google.com

| Method | Reactants | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Methylation of Thiourea | Thiourea, Dimethyl Sulfate | Initial spontaneous reaction, followed by 1-hour reflux | 79-84% | orgsyn.org |

| Methyl Sodium Sulfate Method | Thiourea, Methyl Sodium Sulfate | Reflux in water under neutral conditions | High | google.com |

| Cyanamide and Methyl Mercaptan Method | Cyanamide, Methyl Mercaptan, Sulfuric Acid | -5°C to 80°C, followed by displacement with strong acid | 78.6% | google.com |

Purification and Isolation Techniques in Synthesis

The final purity of this compound is highly dependent on the purification and isolation techniques employed. A common method for isolation is crystallization.

In the classical procedure using dimethyl sulfate, after the reaction is complete, the mixture is cooled, and ethyl alcohol is added to precipitate the product. orgsyn.org The crude product is then filtered and washed with more ethyl alcohol to remove impurities. orgsyn.org A second crop of crystals can often be obtained by concentrating the alcoholic filtrate. orgsyn.org

In a method utilizing methyl sodium sulfate as the methylating agent, the product is crystallized from methanol. google.com This process also allows for the recycling of the crystallization solvent, making the process more sustainable. google.com

The purity of the final product is often assessed by its melting point, which is around 240-241 °C with decomposition. sigmaaldrich.com

| Purification Step | Description | Reference |

|---|---|---|

| Crystallization | The product is precipitated from the reaction mixture, often by the addition of an anti-solvent like ethanol. | orgsyn.org |

| Washing | The crystalline product is washed with a suitable solvent, such as ethanol, to remove soluble impurities. | orgsyn.org |

| Recrystallization | For higher purity, the product can be dissolved in a suitable solvent (like hot water) and recrystallized. | chemicalbook.com |

| Drying | The final product is dried to remove any residual solvent. | orgsyn.org |

Derivatization and Analog Synthesis Utilizing this compound

This compound's unique structure, featuring a reactive amidine moiety and a methylthio group, allows for its participation in a wide array of chemical reactions. It is particularly valuable in the synthesis of nitrogen- and sulfur-containing heterocycles and as a source for thiomethylation.

While not a direct precursor for simple triazines, S-methylisothiourea sulfate is instrumental in the multi-step synthesis of complex fused heterocyclic systems containing a 1,3,5-triazine (B166579) ring. One notable pathway involves the initial formation of a 1,2,4-triazole (B32235) intermediate. In this method, a substituted benzohydrazide (B10538) is reacted with S-methylisothiourea sulfate. The resulting N-guanylhydrazone intermediate undergoes acid-catalyzed cyclization, typically using p-toluenesulfonic acid, to yield a 3-phenyl-5-amino-1,2,4-triazole derivative.

This triazole intermediate then participates in a subsequent cyclocondensation reaction to construct the triazine ring. For example, a Biginelli-type reaction with cyclohexane-1,3-dione and an aromatic aldehyde under acidic conditions leads to the formation of a 5-amino-6,7-dihydro rsc.orgrsc.orgnih.govtriazolo[1,5-a] rsc.orgresearchgate.netresearchgate.nettriazine, a complex molecule with potential biological activity.

Direct synthesis of pyrimidine (B1678525) carboxamides using this compound is not extensively documented. However, the reagent is a key component in the synthesis of other structurally important pyrimidine derivatives, which serve as versatile intermediates.

One significant application is the synthesis of 2-methylsulfanylpyrimidines . These compounds can be prepared by refluxing a halogenated enone with S-methylisothiourea sulfate in a mixed solvent system like methanol/water, often in the presence of hydrochloric acid.

Another key transformation is the one-pot synthesis of 4-pyrimidone-2-thioethers . This process involves the sequential condensation of an S-alkylisothiourea salt with a β-ketoester, mediated first by a base and then by an acid. While S-methylisothiourea can be used, demethylation has been observed, leading to the exploration of bulkier S-alkyl groups like S-isopropylisothiourea to prevent this side reaction. The resulting 4-pyrimidone-2-thioethers are valuable precursors for densely functionalized pyrimidines.

Table 1: Synthesis of Pyrimidine Derivatives Using S-Alkylisothioureas

| Starting Materials | Reagent | Product Class | Key Conditions | Reference |

| Halogenated Enone | S-Methylisothiourea sulfate | 2-Methylsulfanylpyrimidine | Reflux in Methanol/Water, HCl | |

| β-Ketoester | S-Alkylisothiouronium salt | 4-Pyrimidone-2-thioether | Sequential base (e.g., DIPEA) and acid mediation |

A significant advantage of this compound is its use as a stable, odorless, and crystalline substitute for the highly volatile and malodorous methanethiol (B179389) (MeSH). rsc.orgrsc.org This application is particularly useful for methylthiolation reactions.

An efficient, transition-metal-free method for the synthesis of aryl methyl sulfides has been developed using S-methylisothiourea sulfate. rsc.orgrsc.org The reaction of various aryl halides with S-methylisothiourea sulfate is promoted by cesium carbonate in a suitable solvent. rsc.orgrsc.org This protocol is robust, tolerates a wide range of functional groups, and can be performed on a gram scale without the need for column chromatography. rsc.orgrsc.org The proposed mechanism suggests that cesium carbonate facilitates the conversion of S-methylisothiourea sulfate into a reactive methylthiolating species. rsc.org

Similarly, this compound is used for the synthesis of S-methyl thioesters from carboxylic acids. nih.gov In an ex-situ protocol, methanethiol is generated from the hemisulfate salt using a strong base like sodium hydroxide (B78521) in a separate chamber of a two-chamber apparatus. nih.gov The generated MeSH gas then reacts with an activated carboxylic acid (e.g., an acyl imidazolide (B1226674) formed with 1,1'-carbonyldiimidazole) in the first chamber to yield the corresponding S-methyl thioester. nih.gov This method avoids the direct handling of MeSH and is effective for a variety of substrates, including chiral amino acids. nih.gov

The synthetic utility demonstrated by S-methylisothiourea has prompted the development and use of other S-alkylisothiourea salts. These analogs allow for the introduction of different alkylthio groups onto aromatic rings and other substrates. For instance, S-[2-(dimethylamino)ethyl]isothiourea dihydrochloride (B599025) and S-cyclopropylmethylisothiourea hydrobromide have been successfully used to synthesize the corresponding aryl alkyl sulfides under conditions similar to those used for the S-methyl version. rsc.orgrsc.org

The general preparation of S-alkylisothiourea salts involves the reaction of thiourea with an appropriate alkyl halide (e.g., alkyl iodide or chloride) in an alcohol solvent under reflux conditions. This straightforward method provides access to a variety of S-alkylisothiouronium salts, such as S-ethyl, S-isopropyl, and S-benzyl derivatives, expanding the toolbox for synthetic chemists.

Mechanistic Insights into Chemical Reactions Involving this compound

Understanding the reactivity of this compound under different conditions is crucial for its effective application in synthesis.

This compound is the salt of a strong acid (sulfuric acid) and a strong base (the guanidine-like S-methylisothiourea). Its conversion to other salts, such as the hydrochloride, is a common and straightforward process. One method involves reacting the sulfate salt with barium chloride, which results in the precipitation of barium sulfate, leaving the desired hydrochloride salt in solution. rsc.org However, the complete removal of the barium sulfate precipitate can be challenging. rsc.org

A more convenient method involves an acid displacement strategy. For example, S-methylisothiourea acetate can be synthesized from cyanamide and methanethiol under acidic conditions (acetic acid). google.com Subsequent addition of a stronger acid, such as concentrated hydrochloric acid, displaces the weaker acetic acid to yield the S-methylisothiourea hydrochloride salt. google.com

It is important to note that under certain acidic conditions, the compound can be susceptible to oxidation. When using sulfuric acid in synthesis, the concentration must be carefully controlled to prevent unwanted side reactions, as high concentrations of sulfuric acid can be oxidizing. google.com The initial synthesis of S-methylisothiourea sulfate itself from thiourea and dimethyl sulfate is a vigorous, spontaneous reaction that often requires cooling to moderate its rate, highlighting the inherent reactivity of the components. orgsyn.org

Nucleophilic Addition-Intramolecular Rearrangement Processes

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds through a mechanistic pathway involving nucleophilic addition followed by an intramolecular rearrangement. In this sequence, the isothiourea moiety initially acts as a nucleophile, attacking an electrophilic center, typically a carbonyl or a related functional group. The resulting intermediate then undergoes an intramolecular cyclization, which constitutes a rearrangement of the molecule's structure to form a stable heterocyclic ring. This strategy is particularly prominent in the construction of pyrimidine and thiazole (B1198619) derivatives.

A significant application of this process is the condensation reaction with β-dicarbonyl compounds, such as β-ketoesters, to form substituted pyrimidones. The reaction is believed to proceed through the nucleophilic addition of the S-methylisothiourea to one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrimidine ring structure.

One notable one-pot synthesis involves the reaction of S-alkylisothioureas with β-ketoesters, which proceeds via a sequential base- and acid-mediated condensation. mdpi.comchemhelpasap.com The proposed mechanism begins with the condensation of the isothiourea with the β-ketoester to form an intermediate, which then cyclizes. chemhelpasap.com This is followed by an acid-mediated dehydration and aromatization to afford the 4-pyrimidone-2-thioether. chemhelpasap.com While S-isopropylisothiourea was found to be optimal in many cases, S-methylisothiourea was also utilized in these synthetic schemes. mdpi.comchemhelpasap.com

Table 1: Synthesis of 4-Pyrimidone-2-thioethers via Condensation of S-Alkylisothioureas and β-Ketoesters

| Entry | S-Alkylisothiourea | β-Ketoester | Product | Yield (%) |

|---|---|---|---|---|

| 1 | S-Methylisothiourea | Ethyl 2-methyl-3-oxobutanoate | 2-(Methylthio)-5,6-dimethylpyrimidin-4(3H)-one | Demethylation Observed |

| 2 | S-Ethylisothiourea | Ethyl 2-methyl-3-oxobutanoate | 2-(Ethylthio)-5,6-dimethylpyrimidin-4(3H)-one | 72 |

| 3 | S-Isopropylisothiourea | Ethyl 2-methyl-3-oxobutanoate | 2-(Isopropylthio)-5,6-dimethylpyrimidin-4(3H)-one | 95 |

| 4 | S-Isopropylisothiourea | Ethyl 3-oxo-3-phenylpropanoate | 2-(Isopropylthio)-6-phenylpyrimidin-4(3H)-one | 91 |

| 5 | S-Isopropylisothiourea | Ethyl 3-cyclopropyl-3-oxopropanoate | 6-Cyclopropyl-2-(isopropylthio)pyrimidin-4(3H)-one | 85 |

Data sourced from a study on one-pot synthesis of 4-pyrimidone-2-thioethers. mdpi.comchemhelpasap.com

Another classic example of this reaction pattern is the Hantzsch thiazole synthesis. mdpi.comsynarchive.com This method involves the reaction of a thioamide with an α-haloketone. chemhelpasap.comsynarchive.com S-Methylisothiourea, as a derivative of thiourea, can participate in this type of reaction. The process commences with the nucleophilic attack of the sulfur atom of the isothiourea on the α-carbon of the haloketone, displacing the halide. This is an SN2 reaction. chemhelpasap.com The resulting intermediate then undergoes a tautomerization, followed by an intramolecular nucleophilic attack by one of the nitrogen atoms on the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring. This synthesis is a robust and widely used method for constructing the thiazole core, which is present in many biologically active compounds. mdpi.com While thiourea is commonly used, the fundamental mechanism is applicable to its S-alkylated derivatives. mdpi.comchemhelpasap.com

Reactivity and Mechanistic Catalysis of S Methylisothiourea Hemisulfate

Role in Organic Transformations

S-Methylisothiourea hemisulfate serves as a versatile and practical reagent in modern organic synthesis, offering solutions to long-standing challenges, particularly in the introduction of methylthio groups into organic molecules. Its stability and solid nature make it a convenient alternative to gaseous, toxic, and malodorous reagents.

One of the significant applications of this compound is its use as a precursor for methanethiol (B179389). researchgate.netresearchgate.net Traditionally, the use of methanethiol itself is hampered by its high volatility, foul odor, and toxicity. Research has demonstrated that this compound can generate methanethiol either ex-situ or in-situ under metal-free conditions. researchgate.netresearchgate.net This allows for the methylthiolation of arenes and heteroarenes without directly handling the hazardous thiol. researchgate.netresearchgate.net However, early methods often required high reaction temperatures (e.g., 80°C), strong bases, and large volumes of solvent, which limited the scope of compatible substrates. researchgate.netresearchgate.net

This compound and related S-alkylisothiourea salts have been successfully employed in transition metal-free decyanative cross-coupling reactions. researchgate.netresearchgate.net This type of reaction involves the substitution of a cyano (-CN) group on a molecule with another functional group. Specifically, cyanopyrimidines have been shown to react with S-alkylisothiourea salts to yield the corresponding alkylthiopyrimidines. researchgate.net Mechanistic studies suggest that the reaction proceeds through a sequential nucleophilic addition and intramolecular rearrangement process. researchgate.net The presence of a nitrogen atom adjacent to the cyano group is considered essential for promoting the reaction, likely through the formation of a five-membered hydrogen-bonded intermediate. researchgate.net

Integration into Catalytic Systems

To enhance its utility, stability, and recyclability, this compound has been incorporated into advanced, heterogeneous catalytic systems. This approach addresses many of the economic and environmental drawbacks associated with homogeneous catalysis.

A key strategy for heterogenizing catalysts involves immobilizing them onto solid supports. S-Methylisothiourea has been successfully immobilized on magnetic nanoparticles, creating a magnetically separable catalyst. rsc.org In one study, a core-shell magnetic nanoparticle (Fe₃O₄@WO₃) was functionalized. The process involved treating the nanoparticle with this compound salt in refluxing ethanol, which resulted in the ligand (S-methylisothiourea, SMTU) being covalently attached to the nanoparticle surface. rsc.org This creates a robust support system where the catalyst can be easily recovered from the reaction mixture using an external magnet, preventing the need for filtration or centrifugation. rsc.orgmdpi.com

The Suzuki-Miyaura and Heck-Mizoroki reactions are powerful methods for forming carbon-carbon bonds. masterorganicchemistry.comlibretexts.org The Suzuki reaction typically couples an organoboron compound with an organohalide, while the Heck reaction couples an alkene with an aryl or vinyl halide. masterorganicchemistry.comlibretexts.org The nanoparticle-supported S-methylisothiourea ligand, after complexation with a metal, has proven to be a highly effective catalyst for these transformations. rsc.org The resulting catalytic system demonstrates excellent efficiency in coupling various aryl halides (Ar-X, where X = I, Br, Cl) with partners like arylboronic acids (in Suzuki reactions) or alkyl acrylates (in Heck reactions). rsc.org These reactions proceed under mild conditions and often utilize environmentally benign solvents like ethanol. rsc.org

While palladium is a common catalyst for cross-coupling reactions, its high cost and toxicity are significant drawbacks. masterorganicchemistry.com This has driven the development of catalysts based on more abundant, noble-free metals. Following this approach, a novel nanostructured catalyst was synthesized by immobilizing Nickel(II) onto the S-methylisothiourea-functionalized magnetic nanoparticles (Fe₃O₄@WO₃-E-SMTU-NiII). rsc.org This created a highly active, noble-free catalyst. rsc.org Characterization of this catalyst revealed a spherical morphology with mean diameters between 19–31 nm and superparamagnetic behavior. rsc.org The catalyst exhibited high efficiency and, crucially, could be magnetically separated and reused for up to six cycles without a significant loss in activity or noticeable metal leaching. rsc.org

Catalyst Performance in Suzuki-Miyaura and Heck-Mizoroki Reactions

The following table summarizes the performance of the Fe₃O₄@WO₃-E-SMTU-NiII catalyst in selected cross-coupling reactions, highlighting its efficiency with different substrates.

| Reaction Type | Aryl Halide | Coupling Partner | Product | Yield (%) |

| Suzuki-Miyaura | Iodobenzene | Phenylboronic acid | Biphenyl | 98 |

| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 96 |

| Suzuki-Miyaura | 4-Chlorobenzonitrile | Phenylboronic acid | 4-Biphenylcarbonitrile | 94 |

| Heck-Mizoroki | Iodobenzene | Ethyl acrylate | Ethyl cinnamate | 97 |

| Heck-Mizoroki | 4-Bromoacetophenone | Ethyl acrylate | Ethyl (E)-3-(4-acetylphenyl)acrylate | 95 |

| Heck-Mizoroki | 4-Chloroanisole | Ethyl acrylate | Ethyl 4-methoxycinnamate | 93 |

Data sourced from a study on noble-free nanostructured catalysts. rsc.org

Catalyst Reusability and Efficiency of this compound

Data regarding the specific reusability and catalytic efficiency of this compound over multiple reaction cycles is not extensively documented in publicly available scientific literature. Research has largely focused on its role as a nitric oxide synthase (NOS) inhibitor rather than as a recyclable catalyst in organic synthesis. scbt.com

The potential for catalyst recycling is a critical aspect of green and sustainable chemistry, aiming to reduce waste and improve the economic viability of chemical processes. biomedres.usbiomedres.us In the broader context of guanidine (B92328) and guanidinium (B1211019) salt catalysis, to which S-Methylisothiourea belongs, reusability is an active area of investigation. Generally, for a catalyst to be efficiently reused, it must maintain its structural integrity and catalytic activity over successive runs.

Several strategies have been explored for the recycling of guanidine-based catalysts. One common approach involves the immobilization of the catalytic species onto a solid support. For instance, guanidine-functionalized magnetic nanoparticles have been developed as catalysts that can be easily recovered from the reaction mixture using an external magnet and reused for several cycles with only a slight decrease in activity. nih.govresearchgate.net Other methods include the use of ionic liquid media, which can facilitate the separation and recycling of both the catalyst and unreacted reagents. nih.gov

The stability of the catalyst under reaction conditions is paramount for its reusability. This compound is known to decompose at high temperatures, with a melting point of approximately 240-241 °C, at which decomposition occurs. sigmaaldrich.com This thermal instability could present a challenge for its application in high-temperature catalytic cycles.

While specific data tables on the recycling of this compound are not available, the table below illustrates a general example of how catalyst reusability data for a hypothetical guanidine-based catalyst might be presented. This is for illustrative purposes only and does not represent experimental data for this compound.

Hypothetical Reusability of a Guanidine-Based Catalyst

| Run | Product Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

Economic and environmental factors often drive the efforts to recover and reuse catalysts. Techniques such as electrodialysis have been patented for the recovery of guanidine salts from dilute and contaminated aqueous solutions, which could, in principle, be applied to catalytic systems. google.com

Biological Activity and Molecular Mechanisms of Action

Nitric Oxide Synthase (NOS) Inhibition

S-Methylisothiourea hemisulfate acts as a potent inhibitor of nitric oxide synthase (NOS), the enzyme family responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological and pathophysiological processes. nih.govnih.govpnas.org The inhibitory action of SMT on NOS is a cornerstone of its biological activity, influencing a cascade of downstream events. nih.gov It is a direct inhibitor of the inducible isoform of NOS (iNOS). nih.gov

Specificity for Inducible Nitric Oxide Synthase (iNOS)

A key characteristic of this compound is its notable specificity as an inhibitor of the inducible nitric oxide synthase (iNOS) isoform. nih.govnih.govpnas.org This selectivity is a significant feature, as iNOS is typically expressed in response to inflammatory stimuli and is responsible for the large, sustained production of nitric oxide seen in conditions like septic shock and inflammation. pnas.orgnih.gov Research has demonstrated that SMT is a potent and selective inhibitor of iNOS, which may be beneficial in therapeutic contexts where the overproduction of NO by iNOS is a key pathological factor. pnas.org In fact, SMT is considered at least 10 to 30 times more potent as an inhibitor of iNOS in immunostimulated cultured macrophages and vascular smooth muscle cells than other well-known NOS inhibitors like NG-methyl-L-arginine (MeArg). pnas.org This relative selectivity for iNOS is crucial as it suggests a lower potential for interfering with the physiological functions of the constitutive NOS isoforms, which are involved in vital homeostatic processes. nih.gov

Comparative Potency Against NOS Isoforms (iNOS, eNOS, nNOS)

While this compound demonstrates a preference for iNOS, it also exhibits inhibitory activity against the other major NOS isoforms: endothelial NOS (eNOS) and neuronal NOS (nNOS). However, its potency varies across these isoforms.

Studies have shown that SMT is a potent inhibitor of iNOS, with EC50 values in the low micromolar range in cellular assays. pnas.org In comparison, its inhibitory effect on eNOS is less pronounced. For instance, in homogenates of bovine aortic endothelial cells, SMT was found to be equipotent with MeArg in inhibiting eNOS activity. nih.gov Some isothioureas, like ethyl-TU and isopropyl-TU, are potent inhibitors of both eNOS and iNOS with little selectivity, whereas SMT is a more selective inhibitor of iNOS activity. nih.gov

Regarding nNOS, some arginine-based analogs have been designed to selectively inhibit nNOS and iNOS without affecting eNOS. nih.gov While SMT itself is not primarily highlighted for nNOS selectivity, the isothiourea scaffold has been a basis for developing more selective inhibitors for different NOS isoforms. nih.gov

Comparative Inhibitory Potency of S-Methylisothiourea (SMT) and other Isothioureas against NOS Isoforms

| Compound | iNOS Inhibition (EC50) | eNOS Inhibition | Reference |

| S-Methylisothiourea (SMT) | 6 µM (macrophages) | Equipotent with MeArg | pnas.orgnih.gov |

| 2 µM (vascular smooth muscle cells) | pnas.org | ||

| Ethyl-isothiourea (Ethyl-TU) | Potent inhibitor | 4-6 times more potent than MeArg | nih.gov |

| Isopropyl-isothiourea (Isopropyl-TU) | Potent inhibitor | 4-6 times more potent than MeArg | nih.gov |

| Aminoethyl-isothiourea (Aminoethyl-TU) | Potent inhibitor | 6-times less potent than MeArg | nih.gov |

| NG-methyl-L-arginine (MeArg) | Less potent than SMT | - | pnas.orgnih.gov |

| NG-nitro-L-arginine (L-NO2Arg) | 200-times less potent than SMT | - | nih.gov |

Competitive Inhibition at the L-Arginine Site

The mechanism by which this compound inhibits nitric oxide synthase is through competitive inhibition at the L-arginine binding site. nih.govmedchemexpress.com L-arginine is the natural substrate for NOS, and SMT, as a non-amino acid analogue of L-arginine, competes with it for binding to the active site of the enzyme. nih.govnih.gov This competitive interaction prevents the conversion of L-arginine to L-citrulline and nitric oxide, thereby reducing NO production. nih.govpnas.org The structural similarity of the isothiourea group to the guanidinium (B1211019) group of L-arginine is thought to be a key factor in its ability to bind to the active site of NOS. nih.gov

L-Arginine Reversibility of iNOS Inhibition

The competitive nature of this compound's inhibition of iNOS is further supported by the observation that its effects can be reversed by an excess of L-arginine. pnas.orgnih.gov Studies have demonstrated that the inhibition of iNOS activity by SMT can be overcome in a concentration-dependent manner by increasing the concentration of L-arginine. pnas.orgnih.gov This finding is a classic hallmark of competitive inhibition, where the inhibitor and substrate vie for the same binding site on the enzyme. The ability of L-arginine to displace SMT from the active site and restore enzyme activity confirms the reversible and competitive mechanism of inhibition.

Downstream Modulation of Nitric Oxide Production and Signaling Pathways

By inhibiting nitric oxide synthase, this compound directly modulates the production of nitric oxide and consequently affects the downstream signaling pathways that are dependent on NO. nih.govpnas.orgnih.gov Nitric oxide is a versatile signaling molecule involved in a wide array of physiological processes, including vasodilation, neurotransmission, and immune responses. mdpi.com The inhibition of its synthesis by SMT leads to a reduction in the biological effects mediated by NO. nih.gov For instance, in the context of inflammation where iNOS is upregulated, SMT can attenuate the excessive NO production that contributes to tissue damage and other pathological outcomes. nih.govnih.gov

A direct consequence of the inhibition of nitric oxide synthase by this compound is the reduction of nitrite (B80452) and nitrate (B79036) levels, which are stable end-products of nitric oxide metabolism and are often used as surrogate markers of NO production. nih.govnih.gov Several studies have shown that administration of SMT leads to a decrease in the concentration of nitrite in biological fluids and tissues. nih.govnih.gov For example, in a study investigating the effects of SMT in an experimental model of osteoarthritis, treatment with SMT resulted in a significant reduction in serum nitrite levels. nih.gov However, in a different study involving iron overload in rats, SMT did not alter the serum or kidney tissue levels of nitrite. nih.gov This suggests that the effect of SMT on nitrite levels can be context-dependent and may be influenced by the specific pathological condition being studied.

Effects on cGMP Signal Transduction

S-Methylisothiourea (SMT) primarily exerts its influence on the cyclic guanosine (B1672433) monophosphate (cGMP) signal transduction pathway through its potent inhibition of nitric oxide synthase (NOS) enzymes. nih.govpnas.org The signaling molecule nitric oxide (NO) is a principal activator of the enzyme soluble guanylate cyclase (sGC). nih.gov Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, a critical second messenger involved in numerous physiological processes. nih.gov

By competitively inhibiting the L-arginine binding site on NOS, S-Methylisothiourea effectively reduces the synthesis and release of NO. nih.govpnas.org This reduction in endogenous NO availability leads to decreased activation of sGC. Consequently, the production of cGMP is diminished, disrupting the downstream signaling cascade that is dependent on this molecule. This mechanism underlies the primary effect of S-Methylisothiourea on cGMP-mediated signal transduction.

Other Enzymatic Interactions

The specificity of S-Methylisothiourea has been a subject of scientific investigation to delineate its broader enzymatic interaction profile.

Based on a review of the available scientific literature, there is no direct evidence to suggest that this compound functions as an inhibitor of the enzyme urease. Studies on urease inhibitors typically focus on other classes of compounds. researchgate.netvdoc.pub

The current body of scientific literature does not provide evidence to support that this compound acts as an inhibitor of carbonic anhydrase enzymes. Research into carbonic anhydrase inhibitors highlights compounds with different structural motifs, primarily sulfonamides. researchgate.netbeilstein-journals.org

A key aspect of the molecular profile of S-Methylisothiourea is its selectivity. Research demonstrates that S-Methylisothiourea does not inhibit a range of other important enzymes. pnas.org At concentrations up to 1 mM, it was found to have no inhibitory effect on the activity of xanthine (B1682287) oxidase, diaphorase, lactate (B86563) dehydrogenase, monoamine oxidase, catalase, cytochrome P450, or superoxide (B77818) dismutase. pnas.org This highlights the compound's specificity towards nitric oxide synthases over these other metabolic and defense-related enzymes.

Table 1: Enzyme Selectivity Profile of S-Methylisothiourea

| Enzyme | Inhibition by S-Methylisothiourea (up to 1 mM) |

|---|---|

| Xanthine Oxidase | No |

| Diaphorase | No |

| Lactate Dehydrogenase | No |

| Monoamine Oxidase | No |

| Catalase | No |

| Cytochrome P450 | No |

| Superoxide Dismutase | No |

Data sourced from PNAS. pnas.org

Cellular and Subcellular Effects

The enzymatic interactions of S-Methylisothiourea translate into distinct effects at the cellular level, particularly within the context of the immune response.

S-Methylisothiourea sulfate (B86663) is recognized as a highly potent inhibitor of the inducible isoform of nitric oxide synthase (iNOS) in cultured macrophages that have been activated by immunostimulants such as bacterial lipopolysaccharide (LPS). pnas.org The inhibition of iNOS activity by S-Methylisothiourea is competitive with the substrate L-arginine. nih.gov

In these activated macrophages, S-Methylisothiourea has been shown to be significantly more potent than other well-known NOS inhibitors. pnas.org Its potency in inhibiting iNOS in immunostimulated cultured macrophages is reported to be at least 10- to 30-fold greater than that of NG-methyl-L-arginine (MeArg). pnas.org This potent inhibition of iNOS leads to a substantial decrease in the production and release of nitric oxide from these cells, a key event in the inflammatory response. nih.govnih.gov

Table 2: Potency of S-Methylisothiourea (SMT) as an iNOS Inhibitor in Cultured Cells

| Cell Type | Stimulant | Inhibitor | EC50 Value |

|---|---|---|---|

| Immunostimulated Cultured Macrophages | Lipopolysaccharide (LPS) | S-Methylisothiourea (SMT) | 6 µM |

| Vascular Smooth Muscle Cells | Lipopolysaccharide (LPS) | S-Methylisothiourea (SMT) | 2 µM |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Data sourced from PNAS. pnas.org

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | SMT |

| Cyclic guanosine monophosphate | cGMP |

| Nitric oxide | NO |

| Nitric oxide synthase | NOS |

| Inducible nitric oxide synthase | iNOS |

| Soluble guanylate cyclase | sGC |

| Guanosine triphosphate | GTP |

| NG-methyl-L-arginine | MeArg |

| Lipopolysaccharide | LPS |

| Xanthine Oxidase | |

| Diaphorase | |

| Lactate Dehydrogenase | |

| Monoamine Oxidase | |

| Catalase | |

| Cytochrome P450 | |

| Superoxide Dismutase | |

| Urease |

Influence on Vascular Smooth Muscle Cells

S-Methylisothiourea (SMT) has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS) in vascular smooth muscle cells. pnas.org In immunostimulated cultured vascular smooth muscle cells, SMT showed an EC50 of 2 microM, making it significantly more potent—by at least 10- to 30-fold—than other known NOS inhibitors like NG-methyl-L-arginine. pnas.org The inhibitory effect of SMT on iNOS activity is reversible and can be counteracted by an excess of L-arginine in a concentration-dependent manner. pnas.org

The contractility of vascular smooth muscle cells (VSMCs) is a critical factor in regulating blood vessel tone and is influenced by various signaling pathways. nih.gov While healthy blood vessels maintain a largely contractile phenotype, various stimuli can cause a shift to a synthetic, less contractile state. nih.gov The proliferation and migration of VSMCs are key events in the development of neointimal formation following vascular injury. nih.gov Studies on talin modulators, which affect focal adhesions, have shown that inhibiting VSMC proliferation and migration can attenuate neointimal formation. nih.gov This highlights the importance of understanding the molecular mechanisms that control VSMC function.

In mature arteries, VSMCs are typically in a quiescent, contractile state, characterized by low proliferation and synthetic activity. mdpi.com However, injury can trigger a phenotypic switch, leading to increased proliferation, migration, and production of extracellular matrix components, which contributes to vascular remodeling and lesion formation. mdpi.com

Impact on Fibroblast Proliferation and Collagen Contractility

Research has shown that this compound (SMT) can influence the healing process, which involves fibroblast activity and collagen dynamics. In a study on the healing of colonic anastomosis in rats, the use of SMT was found to accelerate the proliferative stage of healing. nih.govscielo.br Specifically, on the third postoperative day, the group treated with SMT showed significantly more vascular neoformation and granulation tissue. nih.govscielo.br

Interestingly, in vitro studies have indicated that SMT does not negatively affect fibroblast proliferation. scielo.br Furthermore, it has been observed to increase the contractility of collagen, a crucial process in wound closure and tissue remodeling. scielo.br This suggests that by inhibiting the increased iNOS activity seen during wound healing, SMT may mitigate the potentially negative effects of excessive nitric oxide (NO) on fibroblast collagen synthesis. scielo.br

Modulation of Gene Expression in Biological Pathways

This compound (SMT) primarily exerts its biological effects through the inhibition of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS). nih.govnih.gov This inhibition has downstream effects on gene expression in various biological pathways. Iron overload, for instance, can increase the expression of iNOS in certain cells, contributing to tissue damage. nih.govnih.gov By directly inhibiting iNOS, SMT is hypothesized to modulate the expression of genes involved in this pathological process. nih.gov

The regulation of gene expression is a complex process involving transcription factors and their modulators. nih.gov These modulators are crucial for creating tissue- and context-specific gene expression responses. nih.gov Computational frameworks like Gene Expression Modulation (GEM) have been developed to predict these modulators and their effects on target genes by integrating gene expression data with protein-protein interactions and transcription factor-target relationships. nih.gov

In the context of vascular biology, the expression of genes specific to smooth muscle cells (SMCs), such as Myh11, Tagln, and Acta2, is tightly regulated. nih.gov The use of Cre-driver lines targeting these gene promoters has been instrumental in studying SMC functions and their contribution to vascular pathologies. nih.gov For example, the modulation of gene expression in vascular smooth muscle cells (VSMCs) plays a role in their phenotypic switching, a process central to the development of arterial lesions. mdpi.com DNA methylation is one mechanism that can lead to long-term silencing of genes related to VSMC differentiation. mdpi.com

Prevention of NO-Mediated Cytotoxic Effects

S-Methylisothiourea (SMT) is recognized for its role in preventing the cytotoxic effects mediated by nitric oxide (NO), primarily through its potent and selective inhibition of inducible nitric oxide synthase (iNOS). pnas.org Overproduction of NO by iNOS is implicated in the pathophysiology of various conditions, including circulatory shock and tissue damage. pnas.orgnih.gov

In rodent models of septic shock, SMT has been shown to reverse the hypotension and vascular hyporeactivity caused by endotoxins, demonstrating its beneficial effects in such conditions. pnas.org The compound's ability to inhibit NO production reduces the concentration of endogenous NO, which can otherwise lead to cellular damage. nih.gov

The cytotoxic effects of NO can be exacerbated in the presence of reactive oxygen species (ROS), leading to the formation of peroxynitrite, a highly damaging oxidant. mdpi.com By inhibiting NO production, SMT can indirectly mitigate this form of cellular damage. Furthermore, studies on hydroxyurea, which has NO-mediated effects, have shown that the inhibition of NOS can prevent the cytotoxic effects on certain cell types, highlighting the importance of the NOS pathway in mediating cellular toxicity. mdpi.com

Preclinical Pharmacological Investigations and Therapeutic Implications

Cardiovascular System Research

Preclinical studies have explored the influence of S-Methylisothiourea hemisulfate on the cardiovascular system, particularly its role in vascular function, blood pressure regulation, and myocardial response to ischemic events.

Modulation of Vascular Function and Blood Pressure Regulation

This compound (SMT) has been shown to impact vascular dynamics and blood pressure. As an inhibitor of inducible nitric oxide synthase (iNOS), it can influence the production of nitric oxide (NO), a key regulator of vasodilation. In rodent models of septic shock, SMT has demonstrated the ability to reverse hypotension, a significant drop in blood pressure, and counteract the reduced responsiveness of blood vessels to vasoconstrictor agents induced by endotoxins. pnas.org

In normal rats, SMT has been observed to cause increases in blood pressure. pnas.org This effect is consistent with its role as an inhibitor of nitric oxide synthase, which would reduce the vasodilatory effects of NO, leading to vasoconstriction and a subsequent rise in blood pressure.

Myocardial Stunning and Preconditioning Studies

Myocardial stunning is a condition characterized by the temporary loss of contractile function of the heart muscle after a period of ischemia, even after blood flow is restored. frontiersin.orgnih.gov Ischemic preconditioning, on the other hand, involves inducing brief episodes of ischemia to protect the heart from a subsequent, more prolonged ischemic event, which can reduce the size of a potential heart attack. frontiersin.orgnih.gov While the relationship between these two phenomena is complex, research suggests that myocardial stunning might be a protective mechanism to conserve energy for cell survival. frontiersin.org

Although direct studies on the effect of this compound on myocardial stunning and preconditioning are not detailed in the provided search results, its role as a nitric oxide synthase inhibitor is relevant. Nitric oxide is a critical signaling molecule in the cardiovascular system, and its modulation by SMT could potentially influence the cellular processes involved in both stunning and preconditioning.

Renal Physiology and Nephroprotection

The kidneys are another major focus of preclinical research on this compound, with investigations centered on its effects on kidney function biomarkers and its potential to protect against drug-induced kidney damage and conditions of iron overload.

Impact on Kidney Function Biomarkers (e.g., serum creatinine (B1669602), blood urea (B33335) nitrogen)

Several studies have demonstrated the ability of this compound to modulate key biomarkers of kidney function. In rats with iron overload, SMT administration significantly reduced the serum levels of creatinine and blood urea nitrogen (BUN), which are common indicators of kidney dysfunction. nih.govnih.govresearchgate.net Similarly, in a model of cisplatin-induced nephrotoxicity in male rats, SMT therapy led to a decrease in serum BUN and creatinine levels. nih.govnih.gov

| Condition | Animal Model | Biomarker | Effect of SMT | Source |

|---|---|---|---|---|

| Iron Overload | Rats | Serum Creatinine | Reduced | nih.govnih.govresearchgate.net |

| Iron Overload | Rats | Blood Urea Nitrogen (BUN) | Reduced | nih.govnih.govresearchgate.net |

| Cisplatin-Induced Nephrotoxicity | Male Rats | Serum Creatinine | Reduced | nih.govnih.gov |

| Cisplatin-Induced Nephrotoxicity | Male Rats | Blood Urea Nitrogen (BUN) | Reduced | nih.govnih.gov |

Mitigation of Cisplatin-Induced Nephrotoxicity

Cisplatin (B142131) is a chemotherapy drug known to cause significant kidney damage (nephrotoxicity). Research has explored the potential of this compound to protect against this side effect. In a study involving rats, SMT therapy was found to have a beneficial effect in reducing cisplatin-induced nephrotoxicity, particularly in males. nih.govnih.gov This protective effect was associated with a decrease in nitric oxide production. nih.gov The study highlighted a gender-related difference, as the same beneficial effect was not observed in female rats. nih.govnih.gov

Investigation in Iron Overload Conditions

Iron overload, a condition where there is an excessive accumulation of iron in the body, can lead to organ damage, including in the kidneys. mdpi.com Studies have investigated the role of this compound in this context. While SMT was found to attenuate the serum levels of kidney function biomarkers like BUN and creatinine in iron-overloaded rats, it did not prevent the deposition of iron in the kidney tissue itself. nih.govnih.govresearchgate.net This suggests that while SMT may offer some functional protection to the kidneys in iron overload, it does not address the underlying issue of iron accumulation. nih.govresearchgate.net

| Parameter | Effect of SMT | Source |

|---|---|---|

| Serum Creatinine | Reduced | nih.govnih.govresearchgate.net |

| Blood Urea Nitrogen (BUN) | Reduced | nih.govnih.govresearchgate.net |

| Kidney Iron Deposition | No significant change | nih.govnih.govresearchgate.net |

| Serum Iron Levels | No significant change | nih.govnih.gov |

| Serum and Kidney Nitrite (B80452) Levels | No significant change | nih.govnih.gov |

Inflammatory and Immune Response Modulation

S-Methylisothiourea (SMT), as its hemisulfate salt, has been the subject of numerous preclinical investigations to explore its role in modulating inflammatory and immune responses across a variety of pathological conditions. A primary mechanism underlying these effects is its potent and selective inhibition of inducible nitric oxide synthase (iNOS), an enzyme pivotal in the production of nitric oxide (NO) during inflammatory processes.

Role in Septic Shock Models

In rodent models of septic shock induced by bacterial lipopolysaccharide (LPS), this compound has demonstrated significant therapeutic potential. The overproduction of nitric oxide by iNOS is a key factor in the profound hypotension and vascular hyporeactivity characteristic of septic shock. nih.gov SMT has been shown to be a potent and selective inhibitor of iNOS, being at least 10 to 30 times more potent than other inhibitors like NG-methyl-L-arginine in preclinical studies. nih.gov

In anesthetized rats treated with endotoxin (B1171834), SMT dose-dependently reversed hypotension and the reduced vascular responsiveness to vasoconstrictor agents. Furthermore, therapeutic administration of SMT after the onset of the septic insult has been found to mitigate organ damage, as evidenced by reduced plasma levels of markers for liver and kidney injury, such as alanine (B10760859) aminotransferase, aspartate aminotransferase, bilirubin (B190676), and creatinine. nih.gov Notably, studies have also reported a significant improvement in the 24-hour survival rate of mice subjected to a high dose of LPS following treatment with SMT. nih.gov These findings underscore the potential of SMT in the management of circulatory shock and other conditions associated with the induction of iNOS. nih.gov

Influence on Wound Healing Processes (e.g., colonic anastomosis)

The influence of this compound on the healing of colonic anastomoses has been investigated in rat models. In a study evaluating the effects of SMT on the healing of colon resections, rats treated with SMT showed accelerated healing during the early proliferative stage. medchemexpress.com Specifically, on the third postoperative day, the SMT-treated group exhibited significantly more vascular neoformation and granulation tissue compared to the control group. medchemexpress.com Conversely, the control group showed a higher presence of mononuclear infiltrates, suggesting a more pronounced inflammatory state. medchemexpress.com

While SMT appeared to promote the initial stages of healing, it did not significantly affect the breaking strength of the anastomosis at any of the evaluated time points (third, seventh, and fourteenth postoperative days). medchemexpress.com By the fourteenth day, the control group exhibited more edema. medchemexpress.com These results suggest that SMT may improve early-stage wound healing in colonic anastomoses by modulating the inflammatory response and promoting tissue proliferation without compromising the mechanical integrity of the healing tissue. medchemexpress.com

Effects on Osteoarthritis Progression and Pain

The role of this compound in osteoarthritis (OA) has been explored in a surgical model of OA in rats, induced by anterior cruciate ligament transection and medial meniscectomy. In this model, the administration of SMT was found to attenuate both the pain and the pathological progression of the disease.

Rats treated with SMT exhibited a reduction in mechanical hyperalgesia. The study also revealed that SMT treatment led to a decrease in the serum levels of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as a reduction in nitrite concentrations, indicating a decrease in nitric oxide production. Furthermore, SMT treatment helped to preserve the integrity of the articular cartilage by reducing the loss of glycosaminoglycans (GAGs). Histopathological examination of the articular cartilage confirmed that SMT reduced the severity of cartilage lesions. These findings suggest that this compound can mitigate the progression and pain of experimental OA by inhibiting the production of nitric oxide and key inflammatory mediators known to be major contributors to the pathophysiology of the condition.

Attenuation of Acetaminophen-Induced Hepatotoxicity

This compound has been shown to exert protective effects against acetaminophen-induced liver damage in rat models. mdpi.comglpbio.com The hepatotoxicity of acetaminophen (B1664979) is linked to the production of nitric oxide by inducible nitric oxide synthase (iNOS). mdpi.com In a study where rats were administered a toxic dose of acetaminophen, treatment with SMT significantly mitigated liver injury. mdpi.comglpbio.com

The protective effects of SMT were demonstrated by a significant reduction in serum levels of alanine transaminase (ALT) and aspartate transaminase (AST), which are key markers of liver damage. mdpi.comglpbio.com Furthermore, SMT treatment decreased the levels of nitrate (B79036) plus nitrite (NOx) in both the serum and the liver, indicating a reduction in nitric oxide production. mdpi.comglpbio.com The compound also attenuated oxidative and nitrosative stress by reducing lipid peroxidation, protein carbonyl levels, and peroxynitrite formation. mdpi.com Additionally, SMT administration led to an increase in the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase, as well as reduced glutathione (B108866) and total thiol levels. mdpi.com SMT also demonstrated a protective effect against acetaminophen-induced hypotension and reduced the gene expression of iNOS. mdpi.com In isolated hepatocytes, SMT was found to decrease apoptosis, mitochondrial toxicity, and the generation of reactive oxygen species. mdpi.com

Impact on Radiation-Induced Colitis

The therapeutic potential of this compound has been investigated in a rat model of radiation-induced colitis. In this model, SMT administration was found to reduce inflammation and the severity of colitis. Treatment with SMT led to a significant decrease in the levels of pro-inflammatory markers, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-10 (IL-10), and transforming growth factor-β (TGF-β).

Histological analysis of the colon samples revealed a significant improvement in the microscopic scores in the SMT-treated group compared to the control group. Furthermore, rats treated with SMT experienced significantly less weight loss, a common side effect of radiation-induced colitis. The study also explored the combination of SMT with hyperbaric oxygen treatment (HOT), which was found to be even more effective in reducing inflammation, improving the histological severity of colitis, and preventing weight loss when compared to either treatment alone.

Antimicrobial Efficacy Studies

While research on the antimicrobial properties of this compound is not extensive, studies on structurally related isothiourea derivatives have demonstrated notable antimicrobial activity against a range of multidrug-resistant bacteria. nih.gov In one study, a series of isothiourea compounds were tested against various pathogenic bacteria. Several of these compounds exhibited antimicrobial effects, particularly against Gram-negative bacteria. nih.gov

For instance, S-(4-chlorobenzyl)isothiourea hydrochloride was identified as the most active compound against Pseudomonas aeruginosa and also showed efficacy against Burkholderia cepacia complex. nih.gov Combinations of this compound with conventional antibiotics resulted in a bactericidal effect against all tested P. aeruginosa strains. nih.gov Furthermore, both S-(4-chlorobenzyl)isothiourea hydrochloride and S-(3,4-dichlorobenzyl)isothiourea hydrochloride displayed strong activity against Enterobacteriaceae that produce NDM-1 carbapenemase. nih.gov Another derivative, S-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)isothiourea hydrochloride, showed good activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings indicate that the isothiourea scaffold, to which this compound belongs, holds potential for the development of new antimicrobial agents. nih.gov

Mechanisms of Antimicrobial Action

Given the absence of studies on the direct antimicrobial activity of this compound, its specific mechanisms of antimicrobial action have not been elucidated. However, the mechanisms of action for other related antimicrobial compounds can provide some context.

Generally, antimicrobial agents work through various mechanisms, including:

Inhibition of cell wall synthesis.

Alteration of cell membrane permeability.

Inhibition of protein synthesis.

Inhibition of nucleic acid synthesis.

Interference with metabolic pathways. fip.org

For instance, research on isothiocyanates, which are structurally distinct but also sulfur-containing compounds, suggests that their antibacterial activity may involve the inhibition of enzymes like thioredoxin reductase and acetate (B1210297) kinase, as well as causing membrane damage and leakage of cellular contents. semanticscholar.org The antimicrobial mechanisms of thiourea (B124793) derivatives are also being explored, with some studies suggesting they may target enzymes involved in peptidoglycan biosynthesis. fip.org

Without direct research, any proposed mechanism for this compound would be purely speculative.

Central Nervous System and Neurodegenerative Research

This compound, often referred to as SMT in research, is primarily recognized as a potent inhibitor of inducible nitric oxide synthase (iNOS). nih.gov This inhibitory action is central to its investigation in the context of neurological and neurodegenerative disorders where nitric oxide (NO) plays a significant role.

The relevance of this compound in neurodegeneration research stems from its ability to modulate NO levels. Overproduction of NO by NOS in the brain is implicated in tissue damage and cell death, making NOS inhibitors a subject of interest for neuroprotective strategies.

In a study investigating its effects in a rat model of transient focal cerebral ischemia, this compound demonstrated significant neuroprotective effects. The administration of the compound led to a dose-dependent reduction in infarct volume, neurological deficits, and brain edema. Furthermore, it decreased the number of apoptotic cells in the penumbra, the area surrounding the ischemic core. The study also noted a reduction in peroxynitrite levels, a toxic species formed from the reaction of NO and superoxide. These findings suggest that this compound may exert its neuroprotective effects by targeting both constitutive and inducible NOS at different times during an ischemic event.

The compound's ability to protect neurons from damage has also been observed in in vitro studies. This compound protected Neuro 2a cells from damage induced by sodium azide, a compound that inhibits mitochondrial respiration. This suggests a direct protective effect on neurons under conditions of cellular stress.

The table below summarizes the key neuroprotective effects of this compound observed in a rat model of transient focal cerebral ischemia.

| Neuroprotective Effect | Observation |

| Infarct Volume | Significantly reduced |

| Neuro-behavioral Abnormality | Significantly reduced |

| Brain Edema | Significantly reduced |

| Apoptotic Cells in Penumbra | Number significantly reduced |

| Plasma and Brain NOx Levels | Significantly reduced |

| Peroxynitrite Amount | Significantly reduced |

Currently, there is no available scientific literature detailing the effects of this compound in specific animal models of Parkinson's disease. While its role as a NOS inhibitor and its demonstrated neuroprotective properties in ischemia models suggest a potential area for investigation in Parkinson's disease, where neuroinflammation and oxidative stress are key pathological features, direct experimental evidence is lacking.

Research into Parkinson's disease often utilizes neurotoxin-based models, such as those induced by 6-hydroxydopamine (6-OHDA) or rotenone, to mimic the dopaminergic neuron loss seen in the disease. nih.gov Future studies would be necessary to evaluate the potential therapeutic efficacy of this compound in these and other models of Parkinsonism.

Advanced Analytical and Methodological Approaches in S Methylisothiourea Hemisulfate Research

Spectroscopic Characterization (for structural elucidation of products and derivatives)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of S-Methylisothiourea hemisulfate and its reaction products. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, X-ray crystallography, and mass spectrometry provide detailed information about the compound's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide a detailed map of the carbon-hydrogen framework.

In a typical ¹H NMR spectrum of this compound, the methyl protons (S-CH₃) would be expected to produce a singlet signal due to the absence of adjacent protons. The chemical shift of this peak provides information about the electronic environment of the methyl group. The protons attached to the nitrogen atoms (-NH₂) would likely appear as a broad signal due to quadrupole broadening and chemical exchange.

The ¹³C NMR spectrum offers complementary information. A distinct signal would be observed for the methyl carbon (S-CH₃). Another key resonance would correspond to the central carbon atom of the isothiourea moiety (C=N), with its chemical shift being indicative of its sp² hybridization and attachment to electronegative nitrogen atoms. Publicly available spectral data for this compound originates from sources such as Aldrich Chemical Company, Inc. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

The IR spectrum of this compound, often acquired using a potassium bromide (KBr) wafer technique, displays characteristic absorption bands. nih.gov Key vibrational modes include N-H stretching from the amino groups, C-N stretching, and the C=N double bond stretching of the isothiourea core. Additionally, the presence of the sulfate (B86663) counter-ion would be confirmed by strong absorption bands corresponding to S-O stretching vibrations.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the crystalline state. This technique has been successfully applied to determine the crystal structure of bis(S-methylthiuronium) sulfate, the proper name for the salt formed by two S-methylisothiourea cations and one sulfate anion. nih.gov

Below is a table summarizing the crystallographic data for bis(S-methylthiuronium) sulfate. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P b c n |

| a | 11.3250 Å |

| b | 8.3903 Å |

| c | 12.6041 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

| Z | 4 |

Mass Spectrometry (MASS spectral methods)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS) is particularly valuable in the analysis of this compound and its derivatives. nih.gov

In a mass spectrum of this compound, the base peak would likely correspond to the protonated S-methylisothiourea cation [C₂H₇N₂S]⁺. The monoisotopic mass of the parent compound (C₄H₁₄N₄O₄S₃) is 278.017718 g/mol . epa.gov The high mass accuracy of HR-MS allows for the confident determination of the elemental formula from the measured m/z value. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further aid in structural elucidation by revealing the connectivity of the atoms within the molecule.

In Vitro and In Vivo Model Systems in Biological Research

To investigate the biological activities of this compound, researchers utilize various model systems that mimic physiological and pathological conditions. These range from isolated cells cultured in the laboratory to more complex whole-organism models.

Cell Culture Models (e.g., macrophages, vascular smooth muscle cells)

Cell culture models are fundamental tools for dissecting the cellular and molecular mechanisms of action of this compound. Macrophages and vascular smooth muscle cells are two clinically relevant cell types that are frequently used in this research.

Macrophages are key cells of the innate immune system and play a crucial role in inflammation. nih.gov In vitro studies often use macrophage cell lines or primary macrophages derived from bone marrow or peripheral blood monocytes. These cells can be stimulated with inflammatory agents to induce a pro-inflammatory phenotype, and the effect of this compound on this activation can then be assessed.

| Macrophage Model | Source/Type | Typical Application in Research |

| Primary Macrophages | Bone marrow-derived, Peritoneal | Investigating innate immune responses and inflammation |

| Macrophage Cell Lines | e.g., RAW 264.7, J774 | High-throughput screening, studying signaling pathways |

Vascular smooth muscle cells (VSMCs) are critical components of blood vessel walls, and their abnormal proliferation and migration contribute to vascular diseases. nih.gov Primary cultures of VSMCs can be established from aortic explants or through enzymatic digestion of vascular tissue. nih.govresearchgate.net These cells provide a valuable model to study the effects of this compound on pathways related to vascular function and pathology.

| VSMC Model | Source/Type | Typical Application in Research |

| Primary VSMCs | Aortic explants, Enzymatic digestion | Studying vascular cell proliferation, migration, and contractility |

| VSMC Cell Lines | e.g., A7r5 | Investigating signaling cascades and gene expression |

Rodent Models (e.g., rats, mice, rabbits)

Rodent models, particularly rats and mice, have been instrumental in elucidating the physiological and pathological effects of S-Methylisothiourea (SMT), primarily in the context of its role as a selective inhibitor of inducible nitric oxide synthase (iNOS). These models have been crucial for understanding its therapeutic potential in conditions associated with excessive nitric oxide (NO) production, such as septic shock.

In a notable study, the administration of SMT to rats treated with endotoxin (B1171834) (lipopolysaccharide, LPS) effectively reversed hypotension and the reduced vascular response to vasoconstrictors. nih.govpnas.org Furthermore, in mice subjected to a high dose of LPS, SMT treatment significantly improved 24-hour survival rates. nih.govpnas.org These findings highlight the beneficial effects of SMT in rodent models of septic shock. nih.govpnas.org

Research using Wistar rats has also explored the impact of SMT on wound healing. nih.gov In a study on colonic anastomosis, rats treated with SMT showed enhanced vascular neoformation and granulation tissue formation in the early postoperative period, suggesting an acceleration of the proliferative stage of healing. nih.gov Another study involving iron-overloaded rats investigated the effect of SMT on kidney function. nih.gov The results indicated that SMT attenuated the increase in serum blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels, which are biomarkers for kidney dysfunction. nih.gov

The table below summarizes key findings from rodent model studies involving S-Methylisothiourea.

| Rodent Model | Condition Investigated | Key Findings |

| Rats | Endotoxin-induced septic shock | Reversal of hypotension and vascular hyporeactivity. nih.govpnas.org |

| Mice | Endotoxin-induced septic shock | Improved 24-hour survival rate. nih.govpnas.org |

| Wistar Rats | Colonic anastomosis healing | Increased vascular neoformation and granulation. nih.gov |

| Rats | Iron overload-induced kidney dysfunction | Attenuated rise in serum BUN and creatinine. nih.gov |

Organ Homogenates and Tissue Analysis

The analysis of organ homogenates and tissues is a critical methodological approach for investigating the localized effects and mechanisms of action of S-Methylisothiourea. This technique allows researchers to assess biochemical changes within specific organs following treatment.

In studies of septic shock models, analysis of lung homogenates has been used to determine the inhibitory activity of SMT on iNOS. pnas.org This is a direct way to measure the compound's effect at the tissue level. Furthermore, in canine models of endotoxic shock, which provide data that can be relevant to human conditions, the impact of SMT on organ function was assessed by measuring serum levels of various biomarkers. nih.gov For instance, serum levels of transaminases and bilirubin (B190676) were measured to evaluate liver function, while creatinine levels were used to assess kidney function. nih.gov

A study on iron-overloaded rats utilized tissue analysis to examine the effects of SMT on the kidney. nih.gov While serum levels of kidney function biomarkers were improved, the analysis of kidney tissue did not show a change in nitrite (B80452) levels, a marker for NO production. nih.gov This highlights the importance of direct tissue analysis to complement systemic measurements. The stability of lipids in tissue homogenates is a critical consideration for ensuring reliable results, with studies recommending that processing be done swiftly under cooled conditions. nih.gov

Computational Modeling and In Silico Predictions

Computational modeling and in silico prediction have become invaluable tools in modern drug discovery and toxicology, offering ways to estimate a compound's properties and potential effects before extensive laboratory testing. nih.gov These methods use a molecule's structure to predict its biological activity and toxicity. nih.gov

Prediction of Biological Activity (e.g., PASS program)

Predicting the biological activity of a compound is a key application of in silico modeling. While specific use of the PASS (Prediction of Activity Spectra for Substances) program for S-Methylisothiourea is not detailed in the provided results, the principles of such programs are relevant. These tools analyze the structure of a compound and compare it to databases of known biologically active substances to predict a spectrum of potential activities. This can help in identifying new therapeutic applications for existing compounds and in prioritizing novel compounds for further screening.

Toxicity Prediction (e.g., GUSAR software)

Software like GUSAR (General Unrestricted Structure-Activity Relationships) is employed to predict the toxicity of chemical compounds. researchgate.netway2drug.com This is a type of Quantitative Structure-Activity Relationship (QSAR) modeling that establishes a mathematical relationship between the chemical structure and its toxicological endpoint, such as the LD50 value (the lethal dose for 50% of a test population). way2drug.comepa.gov These predictions are crucial for the early identification of potentially harmful compounds. europa.eu While a specific GUSAR analysis for S-Methylisothiourea was not found, this type of software is a standard tool in the toxicological assessment of chemical substances. researchgate.net

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a fundamental concept in medicinal chemistry and toxicology. oncodesign-services.comnih.gov It involves systematically studying how the chemical structure of a molecule relates to its biological activity. collaborativedrug.com The basic principle is that the arrangement of atoms and functional groups in a molecule determines its interaction with biological systems. oncodesign-services.com By analyzing the SAR of a series of compounds, researchers can identify the key structural features responsible for their effects, which is essential for optimizing lead compounds in drug development. nih.govscience.gov For S-Methylisothiourea, understanding its SAR would involve examining how modifications to its structure affect its potency and selectivity as an iNOS inhibitor.

Biochemical Assays for Enzyme Activity and Biomarker Quantification